molecular formula C14H9Cl2NO B024368 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 183483-27-4

3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Cat. No. B024368
M. Wt: 278.1 g/mol
InChI Key: DWTNZSPULCBHRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, an important intermediate in the production of loratadine, involves several steps starting from 2-cyano-3-methylpyridine. It undergoes a Ritter reaction and alkylation, followed by hydrolysis with methanesulfonic acid, treatment with sulfinyl chloride, and Friedel-Crafts acylation to yield the compound with an overall yield of about 36% (Guan, 2013).

Molecular Structure Analysis

Crystal structure determination of related compounds has been performed, revealing insights into the molecular configuration of such compounds. For example, compounds with similar configurations have been studied, where the cyclohepta ring takes a boat shape, and differences occur at specific positions, indicating the structural flexibility and complexity of these molecules (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

An efficient one-pot process for synthesizing related compounds has been described, showcasing the compound's role as an intermediate in producing antitumor agents. This process involves selective reduction, bromination, and deamination steps, highlighting the compound's reactivity and utility in complex organic syntheses (Fu et al., 2003).

Scientific Research Applications

Synthetic Protocols and Chemical Properties

Compounds within the family of polycyclic aromatic hydrocarbons, including those structurally related to 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, have been extensively studied for their unique chemical properties and synthetic protocols. Research highlights the significance of these compounds in developing novel synthetic strategies for constructing polycyclic systems, including heterocycles, which are pivotal in medicinal chemistry and drug discovery due to their broad spectrum of biological activities (Mazimba, 2016).

Biological and Pharmacological Applications

Isoquinoline derivatives, closely related in structure to the compound , have demonstrated a wide range of biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial activities, among others. These findings support the exploration of structurally similar compounds for potential pharmacotherapeutic applications (Danao et al., 2021).

Environmental and Food Safety

The compound's structural analogs, such as oxygenated polycyclic aromatic hydrocarbons (OPAHs), have been identified for their environmental occurrence and potential genotoxic/mutagenic risks to human health. Research in this area aims to evaluate and mitigate health risks associated with exposure to such compounds in foods, highlighting the importance of understanding the environmental behavior and toxicological profiles of these chemicals (Clergé et al., 2019).

Antimicrobial Properties

Research on monoterpenes, including p-Cymene, which is structurally related to the compound , shows a range of biological activities including antimicrobial effects. This underscores the ongoing search for new substances with antimicrobial properties to address the global challenge of antimicrobial resistance and communicable diseases, suggesting potential areas of application for compounds within the same chemical family (Marchese et al., 2017).

properties

IUPAC Name

6,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c15-10-3-4-12-8(5-10)1-2-9-6-11(16)7-17-13(9)14(12)18/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTNZSPULCBHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C3=C1C=C(C=C3)Cl)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595797
Record name 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

CAS RN

183483-27-4
Record name 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 2
3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 3
3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 4
3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 5
3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 6
3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

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